2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
CAS No.: 29705-39-3
Cat. No.: VC17971918
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol - 29705-39-3](/images/structure/VC17971918.png)
Specification
CAS No. | 29705-39-3 |
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Molecular Formula | C10H15N3O4 |
Molecular Weight | 241.24 g/mol |
IUPAC Name | 2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol |
Standard InChI | InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2 |
Standard InChI Key | VOLCMGPDRGNUGR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a para-aminophenol backbone with a nitro group at the meta position relative to the amino group. Two ethanol units are bonded to the aromatic ring via imino linkages, creating a symmetrical diethanolamine configuration. This arrangement confers both polar (hydroxyl and amino groups) and nonpolar (aromatic ring) domains, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals N–H stretching vibrations at 3350–3250 cm⁻¹ (amino group) and C–O–H bending modes at 1260 cm⁻¹ (ethanol moieties) . Nuclear magnetic resonance (NMR) spectra show aromatic proton resonances at δ 6.8–7.2 ppm, with ethanol methylene groups appearing as triplets near δ 3.6 ppm .
Synthesis and Industrial Production
Reaction Pathways
The synthesis, as described by Forlani et al. (1998), involves a two-step process:
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Nitro Reduction: 4-Amino-3-nitroaniline is treated with hydrogen gas over a palladium catalyst to yield 3-nitrobenzene-1,4-diamine .
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Ethanolamine Coupling: The diamine intermediate reacts with two equivalents of ethylene oxide in aqueous ethanol, forming the bis-ethanol derivative via nucleophilic substitution . The reaction proceeds at 80°C for 12 hours, achieving yields up to 84% after recrystallization .
Scalability and Purification
Industrial-scale production employs continuous-flow reactors to enhance heat transfer and minimize byproduct formation. Crude product purification involves activated carbon treatment followed by vacuum distillation, achieving >99% purity as verified by HPLC .
Physicochemical Behavior
Solubility Profile
The compound exhibits limited water solubility (0.12 g/L at 25°C) but dissolves readily in polar aprotic solvents:
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with maximal mass loss (68%) occurring at 310°C due to nitro group elimination and ethanol moiety degradation .
Analytical Methodologies
Chromatographic Separation
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) effectively separates the compound from synthetic byproducts. Mobile phase optimization includes:
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Isocratic Elution: 65:35 v/v acetonitrile/water with 0.1% phosphoric acid
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Flow Rate: 1.0 mL/min
Table 2: HPLC Performance Metrics
Parameter | Value |
---|---|
Retention Time | 8.2 ± 0.3 min |
Theoretical Plates | 12,400 |
Tailing Factor | 1.05 |
Limit of Detection (LOD) | 0.02 µg/mL |
Mass Spectrometric Characterization
Electrospray ionization (ESI) mass spectrometry in positive ion mode generates a predominant [M+H]⁺ ion at m/z 242.1, with fragmentation patterns confirming cleavage of the ethanol groups .
Industrial and Biomedical Applications
Hair Dye Formulations
As HC Red 13, the compound is incorporated into oxidative hair colorants at 0.5–2.0% w/w. It reacts with hydrogen peroxide to form indo dyes, providing violet-red shades with excellent wash-fastness (>20 shampoos) .
Hydrogel Engineering
In poly(ethylene glycol)-based hydrogels, the compound serves as a UV-crosslinker, enabling self-healing through dynamic imine bonds. These materials demonstrate 92% tensile strength recovery after 30 minutes at 37°C .
Environmental Fate and Ecotoxicity
Biodegradation
Aerobic degradation studies in activated sludge show 78% mineralization over 28 days, with the nitro group reduced to amine prior to ring cleavage . The hydrolytic half-life in neutral water exceeds 180 days, necessitating advanced oxidation processes for wastewater treatment .
Aquatic Toxicity
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